molecular formula C14H19NO5 B13932783 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid CAS No. 636582-66-6

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid

Cat. No.: B13932783
CAS No.: 636582-66-6
M. Wt: 281.30 g/mol
InChI Key: CDPDMSRMABBUEV-UHFFFAOYSA-N
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Description

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid is an organic compound with a complex structure. It is characterized by the presence of a benzoic acid core substituted with an ethoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a benzoic acid derivative.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction.

    Final Assembly: The protected amino group and ethoxy-substituted benzoic acid are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving:

    Controlled Temperature and Pressure: To ensure the stability of intermediates and the final product.

    Purification Steps: Including crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The ethoxy and Boc groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halides or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The ethoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the Boc-protected amino group and the ethoxy group makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

636582-66-6

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H19NO5/c1-5-19-11-8-9(6-7-10(11)12(16)17)15-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

CDPDMSRMABBUEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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